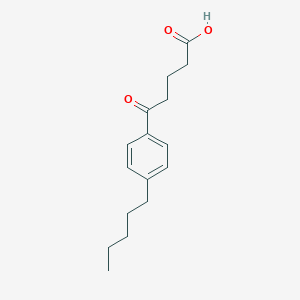

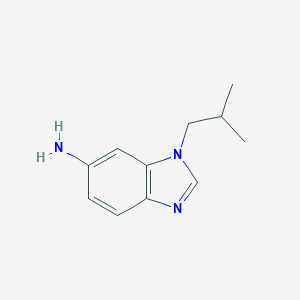

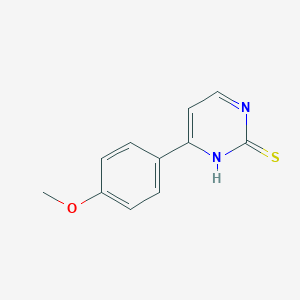

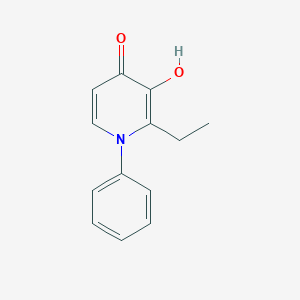

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s as a cognitive enhancer and has since gained popularity as a nootropic supplement. Phenylpiracetam is known for its ability to improve cognitive function, memory, and focus.

Scientific Research Applications

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In a study conducted on rats, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam was found to improve memory retention and retrieval. In another study, it was found to improve cognitive function in patients with traumatic brain injury. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has also been studied for its potential to treat cognitive decline in elderly patients.

Mechanism Of Action

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of acetylcholine, dopamine, and noradrenaline. It also increases the density of certain receptors in the brain, such as the NMDA receptor. These actions are believed to contribute to its cognitive-enhancing effects.

Biochemical And Physiological Effects

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects. It also increases the levels of certain neurotransmitters, such as acetylcholine, dopamine, and noradrenaline, which are involved in cognitive function and memory.

Advantages And Limitations For Lab Experiments

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of laboratory settings. However, it is important to note that 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a controlled substance in some countries and may require special permits to be used in research.

Future Directions

There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam. One area of interest is its potential as a treatment for cognitive decline in elderly patients. Another area of interest is its potential as a treatment for cognitive impairment in patients with neurological conditions such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam and its potential applications in other areas of medicine.

Conclusion:

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a nootropic drug that has gained popularity for its cognitive-enhancing properties. It has been extensively studied for its ability to improve memory, learning, and attention. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of certain neurotransmitters and increasing blood flow to the brain. While it has several advantages as a research tool, it is important to note that it is a controlled substance in some countries and may require special permits to be used in research. There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam, including its potential as a treatment for cognitive decline in elderly patients and its potential as a treatment for cognitive impairment in patients with neurological conditions.

Synthesis Methods

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylhydrazine in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate to form the final product, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN |

178547-52-9 |

|---|---|

Product Name |

1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one |

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-ethyl-3-hydroxy-1-phenylpyridin-4-one |

InChI |

InChI=1S/C13H13NO2/c1-2-11-13(16)12(15)8-9-14(11)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 |

InChI Key |

MVUCZHYYEXGYDV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |

Canonical SMILES |

CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |

synonyms |

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.